

solubility of Dibutyltin Dichloride-d18 in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Dibutyltin Dichloride-d18**

Cat. No.: **B138651**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Dibutyltin Dichloride-d18** in Organic Solvents

Authored by Gemini, Senior Application Scientist Abstract

Dibutyltin Dichloride-d18 (DBTC-d18) is a crucial isotopically labeled internal standard used in sensitive analytical methods for the quantification of its non-labeled analogue, a compound of significant industrial and environmental interest. Its efficacy in these applications is fundamentally dependent on its solubility characteristics in various organic solvents used for sample preparation, chromatography, and formulation. This guide provides a comprehensive overview of the solubility of DBTC-d18, grounded in the physicochemical principles of organotin compounds. We will explore the theoretical basis for its solubility, present qualitative solubility data, and provide a detailed, field-proven protocol for the precise experimental determination of its solubility. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of handling and applying this compound.

Introduction: The Critical Role of Solubility in the Application of DBTC-d18

Dibutyltin dichloride (DBTC) is an organotin compound widely used as a stabilizer for polyvinyl chloride (PVC) plastics, a catalyst in the production of polyurethanes and silicones, and as an intermediate in chemical synthesis.^{[1][2][3]} Due to its widespread use and potential toxicity,

monitoring its presence in environmental and biological matrices is of paramount importance.

Dibutyltin Dichloride-d18, as a stable isotope-labeled analogue, is the gold standard for use as an internal standard in quantitative analysis by mass spectrometry, providing a means to correct for matrix effects and variations in sample processing.

The successful use of DBTC-d18 hinges on its complete dissolution in a suitable solvent. Incomplete solubility can lead to inaccurate standard concentrations, poor chromatographic performance, and unreliable quantification. Therefore, a thorough understanding of its solubility profile is not merely academic; it is a prerequisite for developing robust and accurate analytical methods and for its use in synthetic chemistry. The principles and data presented herein for the non-labeled Dibutyltin Dichloride are directly applicable to its d-18 isotopologue, as the substitution of hydrogen with deuterium results in a negligible change in polarity and intermolecular forces governing solubility.

Physicochemical Properties and Molecular Structure

The solubility of a compound is dictated by its physical and chemical properties. DBTC is a white to beige crystalline solid at room temperature with a low melting point and a pungent odor.^{[2][4][5]} It is sensitive to moisture and can hydrolyze, particularly in hot water.^{[2][4]}

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₈ Cl ₂ Sn	[4][6]
Molecular Weight	~303.84 g/mol (non-deuterated)	[4][7]
Melting Point	39-43 °C	[4][7]
Boiling Point	135 °C @ 10 mmHg	[4][7]
Appearance	White to beige crystalline solid	[2][4]
Water Solubility	~320 mg/L (decomposes in hot water)	[4][8]
LogP	0.97	[7]

The molecular structure of DBTC features a central tin atom bonded to two chlorine atoms and two n-butyl groups. This structure imparts a dual nature to the molecule: the Sn-Cl bonds provide a polar, Lewis acidic center, while the two n-butyl chains create non-polar, lipophilic character.^{[9][10]} This amphipathic nature is the key to understanding its solubility across a range of organic solvents.

Theoretical Framework: "Like Dissolves Like" in Organotin Chemistry

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

- Non-Polar and Weakly Polar Solvents: Solvents like toluene, benzene, and ethers can effectively solvate the non-polar n-butyl groups of DBTC through van der Waals interactions. ^{[2][3][7]} The large, polarizable electron clouds of aromatic solvents such as toluene and benzene also interact favorably with the overall molecule, making them excellent solvents for DBTC.^[1]
- Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF) or dichloromethane are expected to be effective. Their polarity can interact with the polar Sn-Cl core of the molecule, while their organic nature accommodates the alkyl chains.
- Polar Protic Solvents: Alcohols (e.g., methanol, ethanol) are generally good solvents for DBTC.^{[2][7]} The hydroxyl group of the alcohol can interact with the chlorine atoms on the tin center, while the alkyl portion of the alcohol interacts with the butyl chains of DBTC.
- Aqueous Solvents: DBTC exhibits very poor solubility in water.^{[1][11]} The high polarity and extensive hydrogen-bonding network of water cannot effectively solvate the non-polar butyl groups. Furthermore, DBTC is susceptible to hydrolysis in the presence of water, especially when heated, to form dibutyltin oxide.^{[2][4][5]}

Qualitative Solubility of Dibutyltin Dichloride

Based on available literature, the solubility of DBTC can be summarized as follows. This data is directly applicable for selecting appropriate solvents for stock solutions and reaction media.

Solvent Class	Specific Solvent(s)	Solubility	Source(s)
Aromatic Hydrocarbons	Benzene, Toluene	Readily Soluble	[1][2][3]
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Readily Soluble	[7][12]
Alcohols	Methanol, Ethanol	Readily Soluble	[2][7]
Chlorinated Hydrocarbons	Dichloromethane, Chloroform	Soluble	[11]
Polar Aprotic	Acetone	Soluble	[11]
Aliphatic Hydrocarbons	Hexane, Isooctane	Sparingly Soluble to Soluble	[2][12]
Aqueous	Water	Very Sparingly Soluble (~0.32 g/L)	[2][4][8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following gravimetric method is a self-validating system for determining the solubility of DBTC-d18 in a given solvent at a specific temperature. This method is adapted from established procedures for organometallic compounds.[12][13]

Causality Behind Experimental Choices:

- **Inert Atmosphere:** DBTC is moisture-sensitive; therefore, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4][8]
- **Temperature Control:** Solubility is temperature-dependent.[11] A constant temperature bath is crucial for accurate and reproducible results.
- **Equilibration Time:** A sufficient equilibration period (e.g., 24 hours) is necessary to ensure the solution reaches saturation equilibrium.

- **Filtration:** A syringe filter is used to separate the saturated solution from the excess undissolved solid without solvent loss. A $0.2\text{ }\mu\text{m}$ PTFE filter is chosen for its chemical compatibility with a wide range of organic solvents.

Step-by-Step Methodology

- **Preparation:**
 - Dry all glassware in an oven at $120\text{ }^{\circ}\text{C}$ overnight and cool in a desiccator under an inert atmosphere.
 - Prepare a constant temperature water bath set to the desired experimental temperature (e.g., $25.0 \pm 0.1\text{ }^{\circ}\text{C}$).
- **Sample Addition:**
 - Add an excess amount of **Dibutyltin Dichloride-d18** to a 10 mL screw-cap vial (e.g., add $\sim 200\text{ mg}$ of solid to 5 mL of the chosen solvent). The key is to have a visible amount of undissolved solid after equilibration.
 - Add the desired volume of the organic solvent to the vial using a calibrated pipette.
 - Blanket the vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.
- **Equilibration:**
 - Place the sealed vial in a shaker within the constant temperature bath.
 - Allow the mixture to equilibrate for 24 hours with constant agitation to ensure saturation is reached.
- **Sample Withdrawal and Filtration:**
 - After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.
 - Carefully draw a known volume (e.g., 2.00 mL) of the supernatant (the clear, saturated solution) into a gas-tight syringe that has been pre-warmed to the experimental

temperature.

- Immediately attach a 0.2 μm PTFE syringe filter to the syringe.
- Dispense the filtered solution into a pre-weighed, dry vial. Record the exact mass of the empty vial.
- Solvent Evaporation and Mass Determination:
 - Record the total mass of the vial containing the filtered solution.
 - Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
 - Record the final mass of the vial containing the dried DBTC-d18 residue.
- Calculation:
 - Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)
 - Mass of dissolved DBTC-d18: (Mass of vial + residue) - (Mass of empty vial)
 - Solubility (g/100 g solvent): (Mass of dissolved DBTC-d18 / Mass of solvent) * 100

Workflow Diagram for Solubility Determination

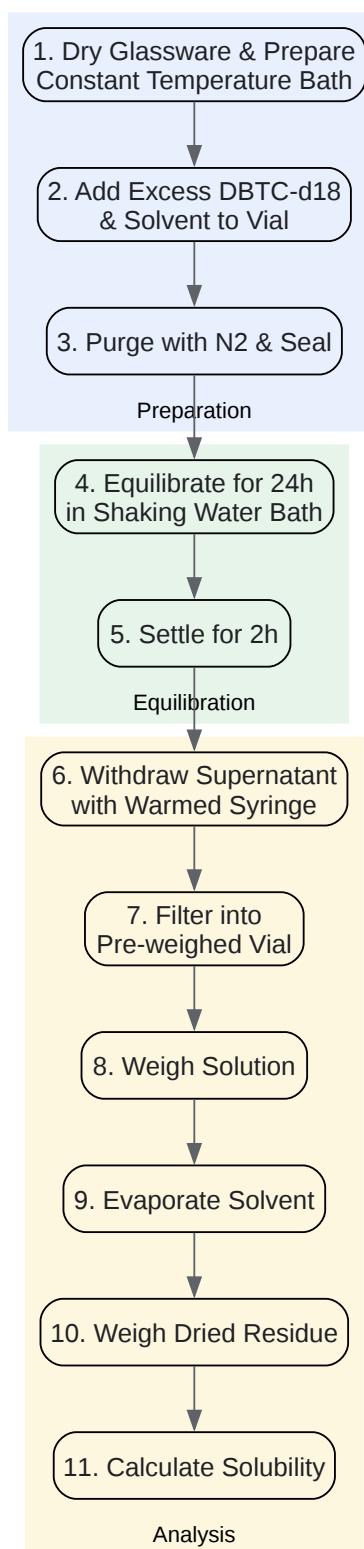


Figure 1: Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Figure 1: A step-by-step workflow for the gravimetric determination of DBTC-d18 solubility.

Safety, Handling, and Disposal

Organotin compounds, including Dibutyltin Dichloride, are toxic and require careful handling.[2] [14]

- Personal Protective Equipment (PPE): Always handle DBTC-d18 in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]
- Handling: Avoid inhalation of dust or fumes and prevent skin and eye contact.[16] Dibutyltin compounds can cause severe skin irritation and burns.[16] In case of contact, flush the affected area immediately with copious amounts of water.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from moisture and incompatible substances like strong oxidizing agents.[5]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[15]

Logical Relationship Diagram: Factors Affecting Solubility

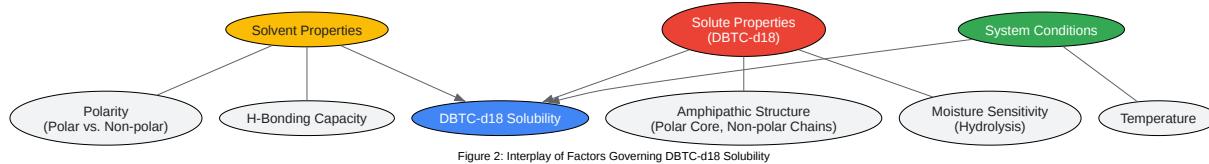


Figure 2: Interplay of Factors Governing DBTC-d18 Solubility

[Click to download full resolution via product page](#)

Caption: Figure 2: Key factors influencing the dissolution of DBTC-d18 in organic media.

Conclusion

Dibutyltin Dichloride-d18 is readily soluble in a wide range of common organic solvents, including aromatic hydrocarbons, ethers, and alcohols, but is poorly soluble in water. This behavior is a direct consequence of its amphipathic molecular structure. For researchers and scientists, this broad solubility profile provides flexibility in choosing solvents for creating standards, performing chemical reactions, or developing analytical methods. However, its moisture sensitivity and toxicity necessitate careful handling and adherence to safety protocols. When precise solubility values are required, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination.

References

- Ataman Kimya. DIBUTYLTIN DICHLORIDE.
- LookChem. Cas 683-18-1, Dibutyltin dichloride.
- BNT Chemicals. DBTC – Dibutyltin Dichloride.
- PubChem. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688.
- ResearchGate. Measurement and correlation of the solubility of tin compounds and β -diketimine in selected solvents. [Online] August 10, 2025.
- LookChem. **Dibutyltin Dichloride-d18**.
- East Harbour Group. Dibutyltin Dilaurate Safety Data Sheet. [Online] May 10, 2023. Available at: [\[https://www.eastharbour.com/wp-content/uploads/2023/05/Dibutyltin-Dilaurate-SDS.pdf\]](https://www.eastharbour.com/wp-content/uploads/2023/05/Dibutyltin-Dilaurate-SDS.pdf) [Link] Harbour.
- Total Materia. Dibutyltin Dichloride: A Deep Dive into its Properties and Industrial Significance.
- Gelest, Inc. Introduction to organotin chemistry - and applications.
- Solubility of Things. Dibutyltin dichloride.
- Al-Nahrain Journal of Science. Chemistry of Some Organotin Compounds. [Online] September 30, 2021.
- Exposome-Explorer. Material Safety Data Sheet Dibutyltin oxide, 98%.
- OSHA. Dibutyltin Dilaurate as Sn.
- PubChem. **Dibutyltin Dichloride-d18** | C8H18Cl2Sn | CID 10380285.
- Chemos GmbH & Co.KG. Safety Data Sheet: Dibutyltin oxide.
- IntechOpen. A Review of Organotin Compounds: Chemistry and Applications. [Online] July 17, 2018.
- University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Wikipedia. Tin.
- Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]
- 2. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]
- 3. nbinno.com [nbino.com]
- 4. lookchem.com [lookchem.com]
- 5. Dibutyltin dichloride CAS#: 683-18-1 [m.chemicalbook.com]
- 6. Dibutyltin Dichloride-d18 | C8H18Cl2Sn | CID 10380285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. gelest.com [gelest.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.ws [chem.ws]
- 14. osha.gov [osha.gov]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [solubility of Dibutyltin Dichloride-d18 in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138651#solubility-of-dibutyltin-dichloride-d18-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com